Piperidine vs. Pyrrolidine Sulfonamide: Impact on Molecular Topology and Pharmacophore Geometry
The target compound (CAS 946312-95-4) incorporates a six-membered piperidine-1-sulfonyl group, whereas the closest commercial analog (CAS not assigned; benchchem catalog entry) substitutes this with a five-membered pyrrolidine-1-sulfonyl ring [1]. This ring-size difference alters the spatial projection of the sulfonamide oxygen atoms and the conformational flexibility of the terminal sulfonamide group. In the piperazin-1-ylpyridazine dCTPase inhibitor series, SAR data demonstrated that sulfonamide substituent identity on the piperazine ring (analogous to the sulfonylbenzoyl region in the target compound) produced IC50 variations from submicromolar to >100 µM (Table 1, compounds 8–12, IC50 range: 0.35 µM to >100 µM) [2]. The six-membered piperidine ring in the target compound provides a larger hydrophobic surface area (computed topological polar surface area = 104 Ų) compared with what would be predicted for the pyrrolidine analog, potentially affecting both target binding and passive membrane permeability [1].
| Evidence Dimension | Sulfonamide ring size and conformational space |
|---|---|
| Target Compound Data | Piperidine-1-sulfonyl (6-membered ring); TPSA = 104 Ų; 5 rotatable bonds |
| Comparator Or Baseline | Pyrrolidine-1-sulfonyl analog (5-membered ring); TPSA and rotatable bond count not independently reported |
| Quantified Difference | Ring size: 6 vs. 5 atoms; predicted increased conformational flexibility and altered H-bond acceptor geometry. Class-level SAR: sulfonamide variation in analogous piperazine-pyridazine series produced IC50 shifts up to >285-fold |
| Conditions | Computed molecular properties (Kuujia.com database); class-level SAR from dCTPase biochemical assay (J. Med. Chem. 2017, Table 1) |
Why This Matters
For researchers building SAR libraries or conducting pharmacophore modeling, the piperidine ring provides a distinct three-dimensional sulfonamide geometry that cannot be replicated by the pyrrolidine analog, and class-level evidence indicates that such sulfonamide modifications can drive >100-fold differences in target potency.
- [1] Kuujia.com. CAS No. 946312-95-4: 3-Methoxy-6-{4-[4-(piperidine-1-sulfonyl)benzoyl]piperazin-1-yl}pyridazine – Computed Properties. Accessed 2026. View Source
- [2] Llona-Minguez S, Höglund A, Ghassemian A, et al. Piperazin-1-ylpyridazine Derivatives Are a Novel Class of Human dCTP Pyrophosphatase 1 Inhibitors. J Med Chem. 2017;60(10):4279-4292. Table 1: IC50 values for compounds 8–12 ranging from 0.35 µM to >100 µM. View Source
